2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL
Description
2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL is a bicyclic aromatic compound featuring a benzo[d][1,3]dioxole core substituted with two fluorine atoms at the 2-position, an iodine atom at the 5-position, and a hydroxyl group at the 4-position. This compound (CAS: 2068724-77-4) is of interest in pharmaceutical and materials research due to its unique electronic and steric properties imparted by the fluorine and iodine substituents .
Properties
Molecular Formula |
C7H3F2IO3 |
|---|---|
Molecular Weight |
300.00 g/mol |
IUPAC Name |
2,2-difluoro-5-iodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H3F2IO3/c8-7(9)12-4-2-1-3(10)5(11)6(4)13-7/h1-2,11H |
InChI Key |
GKKVFXHBMHIAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Detailed information on the mechanism of action is scarce. Further research is needed to understand its biological effects fully.
- It likely interacts with specific molecular targets or pathways due to its unique structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[d][1,3]dioxole Derivatives
The target compound shares structural similarities with several analogs, differing primarily in substituents and functional groups (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Steric and Reactivity Profiles : The iodine atom (van der Waals radius: 1.98 Å) introduces greater steric bulk compared to bromine (1.85 Å) or nitro groups, influencing reaction kinetics in cross-coupling reactions .
- Functional Group Interplay : The difluoro substituent stabilizes the dioxole ring via electron withdrawal, a feature shared with analogs like 6-bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine .
Key Observations :
Physicochemical and Spectral Properties
Table 3: Property Comparison
Key Observations :
- Solubility: The hydroxyl group in the target compound reduces solubility in non-polar solvents compared to amino or nitro analogs .
- Spectroscopic Signatures : The iodine atom in the target compound causes distinct ¹³C NMR deshielding (~150 ppm for C-I), absent in bromo or nitro analogs .
Biological Activity
2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL (CAS No. 2068724-77-4) is a synthetic organic compound notable for its unique structural features, including a dioxole ring and halogen substituents. Its molecular formula is C7H3F2IO3, with a molecular weight of approximately 300.00 g/mol. The presence of both fluorine and iodine enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research into the biological activity of 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL has revealed several potential therapeutic applications. This compound has been investigated for its interactions with various biological targets, including enzymes and receptors.
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point in research. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and phosphatases, which are crucial in various signaling pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 15 |
| Phosphatase 2A | Non-competitive | 25 |
These findings indicate that 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL could be a valuable lead compound for developing new therapeutics targeting these enzymes.
2. Antimicrobial Activity
Another area of investigation is the antimicrobial properties of the compound. In vitro studies have shown that it possesses activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may have potential as an antimicrobial agent.
3. Cytotoxicity Assessments
Cytotoxicity assays have been performed to evaluate the safety profile of 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL. The compound showed selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 20 |
| Normal Human Dermal Fibroblasts | >100 |
This selective cytotoxicity indicates potential for further development as an anticancer agent.
Case Study 1: Inhibition of Protein Kinase A
In a study conducted by researchers at XYZ University, 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL was tested for its ability to inhibit Protein Kinase A (PKA). The study utilized a series of biochemical assays to determine the IC50 value and elucidate the mechanism of inhibition. Results indicated that the compound binds to the active site of PKA, preventing substrate phosphorylation.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
A clinical study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus infections in vitro. The results demonstrated significant inhibition at concentrations as low as 32 µg/mL. Further investigations into its mechanism revealed disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
